Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of 260.09 g/mol. This compound features a bromine atom substituted at the 5-position of a dihydropyridinone ring and is characterized by a propanoate ester group. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It can be sourced through synthetic methods involving bromination and esterification processes, typically utilizing commercially available reagents and solvents. Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate is often utilized in research settings focused on organic synthesis and drug discovery.
The synthesis of Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate generally involves two main steps: bromination of a dihydropyridinone precursor followed by esterification.
In industrial settings, these reactions may be performed using continuous flow reactors to enhance efficiency and product consistency. Advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product to achieve high purity levels suitable for research applications.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR spectra reveal distinct chemical shifts corresponding to various protons in the molecule, while mass spectrometry provides information about its molecular weight and fragmentation pattern .
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate is capable of undergoing several types of chemical reactions:
These reactions can be facilitated under mild conditions and are often explored in medicinal chemistry to develop compounds with enhanced pharmacological properties.
The mechanism of action for Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate primarily involves its interaction with biological targets at the molecular level. The presence of the dihydropyridinone moiety allows for potential binding to enzyme active sites or receptor sites within biological systems.
Research indicates that this compound may exhibit inhibitory effects on specific enzymes or pathways relevant to disease processes, though detailed mechanistic studies are required to elucidate these interactions fully . Docking studies have shown promising binding affinities for certain biological targets, suggesting potential therapeutic applications.
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate is typically characterized by:
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) provide insights into functional groups present within the compound, while thermal analysis can assess stability under varying temperatures .
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has diverse applications in scientific research:
The synthesis of Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate (CAS: 1039804-83-5) classically employs N-alkylation of 5-bromo-2-pyridone with methyl acrylate or methyl halo-propanoates. This reaction proceeds via Michael addition or nucleophilic substitution, where the pyridone nitrogen attacks the electrophilic carbon of the alkylating agent. A critical challenge is the in situ decarboxylation of β-keto acid intermediates formed during ester hydrolysis, which complicates subsequent amide coupling steps [2] [8]. The steric and electronic properties of the alkylating agent dictate reaction efficiency, with methyl 3-bromopropanoate typically yielding the target compound at moderate temperatures (60–80°C) in aprotic solvents like DMF [1].
Regioselective bromination at the C5 position of 2-pyridone precursors is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). NBS in dimethylformamide (DMF) at 0–25°C affords 5-bromo-2-pyridone with >90% regioselectivity due to the electron-rich C5 position’s heightened nucleophilicity. Amberlyst-15® resin can catalyze monobromination, minimizing polybromination byproducts [2] [7]. The bromine atom’s presence enhances the pyridone’s reactivity for downstream metal-catalyzed cross-coupling, which is leveraged in pharmaceutical intermediates [5] [7].
Table 1: Bromination Agents for 2-Pyridone Derivatives
Brominating Agent | Catalyst/Solvent | Temperature | Regioselectivity (C5) |
---|---|---|---|
NBS | Amberlyst-15®/DMF | 0–25°C | >90% |
Br₂ | Acetic acid | 25°C | 75–80% |
CuBr₂ | DMF | 60°C | 70% |
Palladium-catalyzed reactions enable late-stage functionalization of the bromopyridone moiety. Suzuki-Miyaura coupling with arylboronic acids or Buchwald-Hartwig amination can modify the C5 position after esterification. However, competitive palladium coordination to the pyridone carbonyl necessitates tailored ligands (e.g., SPhos), optimizing yields to 70–85% [8]. Additionally, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups, expanding applications in medicinal chemistry [7].
Solvent-free aminolysis using 6-halo-2-pyridone organocatalysts (e.g., 6-Cl-2-pyridone) allows direct conversion of methyl esters to amides under mild conditions. This method avoids stoichiometric activators, operates at 60°C, and recovers >95% catalyst. It is ideal for peptide coupling where enantiomeric purity must be preserved [4]. Microwave-assisted synthesis further accelerates N-alkylation, reducing reaction times from hours to minutes and improving atom economy [6].
During synthesis of the PDI inhibitor STK076545—structurally related to the target compound—β-ketoamide intermediates underwent retro-Claisen fragmentation under basic hydrolysis. For example, attempts to hydrolyze methyl ester 3 (Scheme 1, [2]) using NaOH or LiOH triggered decarboxylation to ketone 5 instead of carboxylic acid 6. This side reaction persisted even with buffered aqueous workups, necessitating alternative routes [2]:
Route Abandoned: Ester 3 → Hydrolysis → Decarboxylation → Ketone 5
A successful 5-step synthesis bypassing retro-Claisen issues employed aldol condensation between an α-pyridone allyl ester and benzaldehyde. This approach installed the β-ketoamide moiety prior to pyridone N-alkylation, preventing fragmentation. The X-ray crystal structure confirmed correct regioisomer formation, though biological activity was unexpectedly absent due to structural misassignment in commercial samples [2].
N-Alkylation of 2-pyridones competes with O-alkylation due to ambident nucleophilicity. For Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate, N-alkylation dominates (47% yield) over O-alkylation (9% yield) when using bromo-β-keto ester 2 (Scheme 1, [2]). The O-alkylated byproduct is identifiable via ¹³C NMR (α-carbon at 75.9 ppm vs. 45.2 ppm for N-alkylated isomer). Polar solvents (e.g., DMF) and phase-transfer catalysts suppress O-alkylation by enhancing nitrogen nucleophilicity [2] [8].
Table 2: Alkylation Outcomes for 5-Bromo-2-pyridone
Alkylating Agent | Solvent | N-Alkylation Yield | O-Alkylation Yield |
---|---|---|---|
Methyl 3-bromopropanoate | DMF | 47% | 9% |
Benzyl bromoacetate | Acetonitrile | 66% | <5% |
2-Bromoacetophenone | DMF | 51% | 12% |
β-Keto acids (e.g., intermediate 6) are prone to decarboxylation. Batey’s method using alkali metal carboxylate salts for direct coupling was explored but failed due to intermediate instability [2]. Successful stabilization strategies include:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7